N~1~-(Benzo[f]quinoxalin-6-yl)ethane-1,2-diamine
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Overview
Description
N~1~-(Benzo[f]quinoxalin-6-yl)ethane-1,2-diamine is a chemical compound that belongs to the class of quinoxaline derivatives Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(Benzo[f]quinoxalin-6-yl)ethane-1,2-diamine typically involves the condensation of ortho-diamines with 1,2-diketones. One common method is the reaction of 1,2-diaminobenzene with glyoxal to form the quinoxaline core, followed by further functionalization to introduce the ethane-1,2-diamine moiety . The reaction conditions often involve the use of catalysts such as copper or nickel, and the reactions are typically carried out under mild conditions with good yields .
Industrial Production Methods
Industrial production of quinoxaline derivatives, including N1-(Benzo[f]quinoxalin-6-yl)ethane-1,2-diamine, often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process. Additionally, the use of green chemistry principles, such as solvent-free reactions and the use of renewable feedstocks, is becoming increasingly important in industrial settings .
Chemical Reactions Analysis
Types of Reactions
N~1~-(Benzo[f]quinoxalin-6-yl)ethane-1,2-diamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydroquinoxalines.
Substitution: The compound can undergo nucleophilic substitution reactions to introduce various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoxaline N-oxides, while reduction can produce dihydroquinoxalines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with varying properties .
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: Quinoxaline derivatives have shown promising biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound has potential as a therapeutic agent due to its ability to interact with biological targets and pathways.
Mechanism of Action
The mechanism of action of N1-(Benzo[f]quinoxalin-6-yl)ethane-1,2-diamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, the compound can interact with DNA and RNA, affecting gene expression and viral replication .
Comparison with Similar Compounds
Similar Compounds
Quinoxaline: The parent compound of the quinoxaline family, known for its basic structure and properties.
Quinazoline: An isomeric compound with a similar structure but different biological activities.
Phthalazine: Another isomeric compound with distinct chemical and biological properties.
Cinnoline: A related compound with a benzene ring fused to a pyridazine ring.
Uniqueness
N~1~-(Benzo[f]quinoxalin-6-yl)ethane-1,2-diamine is unique due to its specific substitution pattern and the presence of the ethane-1,2-diamine moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential biological activities further highlight its uniqueness compared to other quinoxaline derivatives .
Properties
CAS No. |
188839-23-8 |
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Molecular Formula |
C14H14N4 |
Molecular Weight |
238.29 g/mol |
IUPAC Name |
N'-benzo[f]quinoxalin-6-ylethane-1,2-diamine |
InChI |
InChI=1S/C14H14N4/c15-5-6-16-12-9-13-14(18-8-7-17-13)11-4-2-1-3-10(11)12/h1-4,7-9,16H,5-6,15H2 |
InChI Key |
NVXBGKWZONSRHP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC3=NC=CN=C23)NCCN |
Origin of Product |
United States |
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